molecular formula C15H14N4OS2 B5821082 N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea

N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea

Cat. No. B5821082
M. Wt: 330.4 g/mol
InChI Key: BESWLCDPXSVTTF-UHFFFAOYSA-N
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Description

N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea, also known as BTT-3033, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. BTT-3033 belongs to the class of thiourea derivatives and has been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways involved in inflammation, cell proliferation, and oxidative stress.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which can help in the prevention and treatment of various inflammatory diseases. N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea has also been found to inhibit the proliferation of cancer cells and induce apoptosis, which can help in the treatment of various types of cancer. Additionally, N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea has been found to improve glucose metabolism, which can help in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea is its wide range of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea. One potential area of research is the development of novel formulations of N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea that can improve its solubility and bioavailability. Another potential area of research is the investigation of the compound's potential as a neuroprotective agent, as recent studies have suggested that N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea may have beneficial effects on the central nervous system. Additionally, further studies are needed to elucidate the exact mechanism of action of N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea involves the reaction of 2-amino-1,3-benzothiazole with 4-ethoxyphenyl isothiocyanate in the presence of a suitable solvent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)thiourea has also been shown to possess significant antioxidant properties, which can help in the prevention and treatment of various diseases.

properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-2-20-12-6-3-10(4-7-12)16-15(21)17-11-5-8-13-14(9-11)19-22-18-13/h3-9H,2H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESWLCDPXSVTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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